4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Description
Molecular geometry and hybridization states of boron center
The boron center in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde exhibits trigonal planar geometry characteristic of trivalent organoboron compounds. The boron atom adopts sp2 hybridization and possesses a vacant p orbital, which enables the compound to function as a mild Lewis acid. This electronic configuration results in a planar arrangement around the boron center with bond angles approaching 120 degrees between the oxygen atoms and the carbon substituent.
The dioxaborolane ring structure forms a stable five-membered cyclic arrangement where the boron center is coordinated to two oxygen atoms from the pinacol diol moiety. The cyclic nature of this boronic ester significantly enhances its hydrolytic stability compared to acyclic boronic esters, making it particularly suitable for synthetic applications. The endocyclic boron-oxygen bonds in the dioxaborolane unit exhibit slightly different characteristics due to geometrical constraints that prevent optimal lone pair conjugation between the oxygen atoms and the vacant orbital of boron.
Crystallographic studies of similar dioxaborolane derivatives reveal that the dioxaborolane unit maintains near-planarity with boron-oxygen bond lengths typically ranging from 1.31 to 1.35 angstroms. The electronic deficiency of the boron atom, compensated by electron donation from the two oxygen substituents, results in the boronate group acting as a weak electron donor through inductive effects. Nuclear magnetic resonance spectroscopy confirms the trigonal geometry, with 11B nuclear magnetic resonance chemical shifts typically appearing around 30-31 parts per million for pinacol boronate esters.
X-ray crystallographic analysis of pinacol boronate coordination
X-ray crystallographic analysis provides detailed structural insights into the coordination environment of the pinacol boronate moiety in this compound. The dioxaborolane ring adopts a nearly planar conformation, consistent with the sp2 hybridization of the boron center and the constraints imposed by the five-membered ring system. The crystal structure reveals that the boronate group maintains a trigonal geometry and exhibits fair coplanarity with the furan ring system, facilitating electronic communication between these moieties.
The pinacol backbone contributes significantly to the structural stability through its rigid cyclic framework. The four methyl groups on the pinacol moiety provide steric protection around the boron center while maintaining the necessary accessibility for chemical transformations. Crystallographic data from related furan-containing boronic esters demonstrate that the carbon-boron bond length typically measures between 1.55 and 1.59 angstroms, which is slightly longer than typical carbon-carbon single bonds. This extended bond length contributes to the unique reactivity profile of the compound.
The crystalline packing arrangements often involve intermolecular interactions that stabilize the solid-state structure. The aldehyde functional group can participate in weak hydrogen bonding interactions, while the furan oxygen may engage in additional dipole-dipole interactions. These non-covalent interactions influence the overall crystal packing and can affect the compound's physical properties such as melting point and solubility characteristics. The rigid pinacol framework prevents the formation of extended hydrogen-bonded networks that are commonly observed in free boronic acids, contributing to the enhanced stability of the ester form.
Comparative analysis with related furan-based boronic esters
Comparative structural analysis with related furan-based boronic esters reveals important trends in molecular architecture and electronic properties. The 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative, with molecular formula C10H15BO3, represents the simplest analogue lacking the aldehyde functionality. This comparison highlights how the electron-withdrawing aldehyde group in the 4-position influences the electronic distribution throughout the furan system and potentially affects the reactivity of the boronic ester moiety.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C11H15BO4 | 222.05 | Aldehyde at 2-position, boronate at 4-position |
| 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | 195.04 | Simple furan-boronate without substituents |
| 2-[3-(2-Furyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C16H19BO3 | 270.1 | Extended conjugation through phenyl linker |
The presence of the aldehyde substituent introduces additional electronic effects that distinguish this compound from simpler furan boronic esters. The carbonyl group acts as an electron-withdrawing substituent, which can influence the electron density at the furan ring and potentially affect the Lewis acidity of the boron center. This electronic modulation may result in altered reactivity patterns compared to unsubstituted furan boronic esters, particularly in cross-coupling reactions where the electronic nature of the aromatic system plays a crucial role.
Structural comparison with 2-[3-(2-furyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals how extended conjugation through aromatic systems affects molecular geometry. The phenyl linker in this related compound provides additional conformational flexibility and extended π-system delocalization. In contrast, the direct attachment of the boronic ester to the furan ring in this compound results in a more compact molecular architecture with potentially enhanced reactivity due to the proximity of functional groups.
The stability profile of furan-based boronic esters generally follows similar patterns, with the pinacol ester form providing enhanced hydrolytic stability compared to the free boronic acid. However, the specific substitution pattern influences the overall stability and reactivity. The aldehyde functionality introduces potential sites for nucleophilic attack and condensation reactions, expanding the synthetic utility beyond typical cross-coupling applications. This multifunctional character makes this compound particularly valuable for complex molecule synthesis where multiple reactive sites can be exploited in sequential or tandem reaction processes.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-9(6-13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMDDZDHYKQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393530 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846023-58-3 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Borylation of Halogenated Furans
This method involves starting from 4-bromo- or 4-iodo-furan-2-carbaldehyde derivatives, which undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) to install the pinacol boronate ester.
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo- or 4-iodo-furan-2-carbaldehyde |
| Borylating Agent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Base | Potassium acetate (KOAc) or potassium phosphate (K3PO4) |
| Solvent | DMSO, dioxane, or DMF |
| Temperature | 80–100 °C |
| Reaction Time | 12–24 hours |
- Oxidative addition of Pd(0) into the C–Br or C–I bond.
- Transmetalation with B2pin2.
- Reductive elimination to form the C–B bond.
- High regioselectivity for the 4-position.
- Good functional group tolerance, preserving the aldehyde.
- Requires pre-functionalized halogenated substrates.
- Use of palladium catalysts and sometimes expensive ligands.
Representative Yield: 70–90% isolated yield reported in literature.
Direct C–H Borylation of Furan-2-carbaldehyde
Direct borylation of the C–H bond at the 4-position of furan-2-carbaldehyde using iridium catalysts and bis(pinacolato)diboron is an emerging method.
| Parameter | Details |
|---|---|
| Starting Material | Furan-2-carbaldehyde |
| Borylating Agent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | [Ir(COD)(OMe)]2 with bipyridine ligand |
| Solvent | Cyclohexane or dioxane |
| Temperature | 80–120 °C |
| Reaction Time | 12–24 hours |
- Iridium catalyst activates the C–H bond at the 4-position.
- Borylation occurs via oxidative addition and reductive elimination steps.
- Avoids the need for halogenated precursors.
- Atom-economical and straightforward.
- Aldehyde group may require protection under some conditions.
- Moderate regioselectivity and yields can vary.
Reported Yields: Typically 50–75% depending on conditions and substrate purity.
Lithiation Followed by Electrophilic Borylation
This classical approach involves lithiation of furan-2-carbaldehyde at the 4-position using a strong base, followed by quenching with a boron electrophile such as trialkyl borates or pinacolborane derivatives.
| Parameter | Details |
|---|---|
| Starting Material | Furan-2-carbaldehyde |
| Base | n-Butyllithium or lithium diisopropylamide (LDA) |
| Temperature | -78 °C to 0 °C |
| Electrophile | Pinacolborane or trimethyl borate |
| Solvent | THF or diethyl ether |
| Reaction Time | 1–3 hours |
- Directed ortho-lithiation at the 4-position.
- Electrophilic trapping with boron reagent to form boronate ester.
- High regioselectivity.
- Straightforward and well-established.
- Requires low temperature and strict anhydrous conditions.
- Aldehyde group may be sensitive to strong bases; sometimes protection is necessary.
Yields: Generally 60–85% reported in synthetic protocols.
| Method | Starting Material | Catalyst/Base | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pd-Catalyzed Borylation of Halides | 4-Bromo/iodo-furan-2-carbaldehyde | Pd(dppf)Cl2, KOAc | 80–100 °C, 12–24 h | 70–90 | High regioselectivity, functional group tolerance | Requires halogenated precursors, Pd catalyst cost |
| Direct C–H Borylation | Furan-2-carbaldehyde | [Ir(COD)(OMe)]2, bipyridine | 80–120 °C, 12–24 h | 50–75 | No halogenation step, atom economical | Moderate regioselectivity, aldehyde sensitivity |
| Lithiation + Electrophilic Borylation | Furan-2-carbaldehyde | n-BuLi or LDA | -78 °C to 0 °C, 1–3 h | 60–85 | High regioselectivity, well-established | Requires low temp, moisture sensitive, aldehyde protection may be needed |
Recent studies have focused on optimizing catalyst systems and reaction conditions to improve yields and selectivity while minimizing side reactions such as aldehyde reduction or polymerization of the furan ring. For example:
- Use of milder bases and ligands in lithiation to preserve aldehyde integrity.
- Development of ligand-free or heterogeneous palladium catalysts to reduce cost.
- Exploration of iridium catalysts with tailored ligands to enhance regioselectivity in direct C–H borylation.
Additionally, protecting groups for the aldehyde (e.g., acetals) have been employed transiently during lithiation or direct borylation to improve stability and yield.
The preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is well-established through several synthetic routes, each with specific advantages. The palladium-catalyzed borylation of halogenated furans remains the most widely used method due to its high selectivity and functional group tolerance. Direct C–H borylation offers a more atom-economical alternative but requires careful optimization. Lithiation followed by electrophilic borylation is a classical approach with high regioselectivity but demands stringent reaction conditions. Ongoing research continues to refine these methods to enhance efficiency and applicability in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
This compound+Aryl halidePd catalyst, BaseBiaryl derivative
-
Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehydeOxidizing agent4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
-
Reduction: : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehydeNaBH44-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Biaryl derivatives: From Suzuki-Miyaura cross-coupling.
Carboxylic acids: From oxidation reactions.
Alcohols: From reduction reactions.
Scientific Research Applications
Materials Science
Covalent Organic Frameworks (COFs):
One of the most promising applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is in the synthesis of covalent organic frameworks. These materials are characterized by their high surface area and porosity, making them suitable for gas storage and separation applications. Research has demonstrated that this compound can be utilized to prepare novel crystalline 2D COFs which exhibit enhanced stability and functionality compared to traditional frameworks .
Organic Light Emitting Diodes (OLEDs):
The compound's ability to act as a light-harvesting agent has led to its application in the development of organic light-emitting diodes. The incorporation of this compound into OLED materials has shown improved efficiency and brightness due to its strong photophysical properties .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. Its aldehyde functional group allows for various reactions such as condensation and nucleophilic addition, facilitating the synthesis of diverse organic compounds . This versatility is particularly valuable in medicinal chemistry for developing new pharmaceuticals.
Synthesis of Dual-Target Compounds:
Recent studies have highlighted the use of this compound in the design and synthesis of dual-target compounds aimed at specific biological pathways. For instance, it has been employed in creating compounds that selectively inhibit certain proteins involved in disease processes, showcasing its potential in drug discovery .
Medicinal Chemistry
Potential Therapeutic Applications:
The structural characteristics of this compound make it a candidate for therapeutic applications. Its derivatives have been explored for their biological activities against various targets including kinases and G-protein-coupled receptors (GPCRs). Binding assays have indicated that certain derivatives exhibit significant inhibitory effects on these targets, suggesting their potential as lead compounds in drug development .
Case Study 1: Synthesis and Evaluation of COFs
A study reported the synthesis of a series of COFs using this compound as a key building block. The resulting materials demonstrated exceptional thermal stability and porosity characteristics suitable for gas adsorption applications.
Case Study 2: Drug Discovery
In another study focused on drug discovery, researchers synthesized several derivatives of this compound to evaluate their binding affinity to specific protein targets associated with cancer treatment. The findings indicated that some derivatives exhibited over 90% inhibition against targeted proteins like ADORA2A and PDE4D.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond. This process involves several key steps:
Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond.
Regeneration: The palladium catalyst is regenerated for further catalytic cycles.
Comparison with Similar Compounds
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9)
- Structure : Replaces the aldehyde group with an ethyl ester at the furan 3-position.
- Reactivity : The electron-withdrawing ester group reduces the electrophilicity of the furan ring compared to the aldehyde derivative, making it less reactive in nucleophilic additions. However, it remains effective in cross-coupling reactions .
- Applications : Primarily serves as a precursor for carboxylic acid derivatives via hydrolysis .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic Acid (CAS: 1073354-94-5)
- Structure : Features a carboxylic acid group at the furan 3-position.
- Reactivity : The carboxylic acid enhances solubility in polar solvents and enables conjugation via amide bond formation, unlike the aldehyde group in the target compound .
- Applications : Used in peptide coupling and polymer synthesis .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS: 1040281-83-1)
- Structure : Substitutes furan with thiophene, retaining the aldehyde group at the 2-position.
- The aldehyde retains reactivity for further modifications .
- Applications : Preferred in electronic materials due to thiophene’s superior charge-transport properties .
Heterocycle and Substituent Variations
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)
- Structure: Replaces furan with a benzene ring containing a cyano group.
- Reactivity: The electron-withdrawing cyano group stabilizes the boronic ester, reducing its reactivity in cross-coupling but improving shelf life. Lacks an aldehyde for secondary reactions .
- Applications : Used in synthesizing rigid, planar structures for liquid crystals .
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 906352-77-0)
- Structure : Incorporates a morpholine ring and trifluoromethyl group on a benzene ring.
- Reactivity : The morpholine group introduces polarity and hydrogen-bonding capability, enhancing solubility in aqueous systems. The trifluoromethyl group adds steric bulk and electron-withdrawing effects .
- Applications : Explored in medicinal chemistry for CNS-targeting drugs .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: N/A)
- Structure : Features an indole ring system with a boronic ester.
- Lacks an aldehyde but offers NH-based reactivity .
- Applications : Used in alkaloid synthesis and kinase inhibitor development .
Comparative Data Table
Reactivity and Application Insights
- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde in the target compound enables condensations (e.g., Schiff base formation), which are absent in ester or acid derivatives .
- Heterocycle Choice : Furan-based derivatives are more cost-effective, while thiophene derivatives offer superior electronic properties for materials science .
- Safety and Handling: The target compound’s aldehyde requires precautions against irritation, whereas cyano-containing analogs (e.g., 171364-82-2) pose higher toxicity risks .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, including cytotoxicity, anti-cancer effects, and mechanisms of action.
- Chemical Formula : CHBO
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its cytotoxic effects against various cancer cell lines. The following sections detail specific studies and findings.
Cytotoxicity Studies
-
Cell Lines Tested :
- ME-180 (cervical cancer)
- A549 (lung cancer)
- ACHN (renal cancer)
- HT-29 (colon cancer)
- B-16 (melanoma)
- Findings :
The proposed mechanisms by which this compound exerts its biological effects include:
- Tubulin Polymerization Inhibition : The compound was found to inhibit tubulin polymerization significantly. For instance, it showed an IC value lower than that of CA-4 in various assays assessing tubulin dynamics .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to increased nuclear condensation and activation of caspase-3 in A549 cells, indicating that it promotes programmed cell death .
Case Study 1: Anticancer Activity Against A549 Cells
In a controlled experiment involving A549 lung cancer cells:
- Treatment : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent increase in apoptosis was observed with significant activation of caspase-3 at concentrations ranging from 50 to 100 nM.
Case Study 2: Comparison with Standard Treatments
In comparative studies against CA-4:
- Outcome : The compound displayed a potency that was up to ten times greater than CA-4 in inhibiting cell proliferation across several tested lines.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification of boronic acids with pinacol. For example, similar dioxaborolane derivatives (e.g., 4-aminophenylboronic acid pinacol ester) are synthesized using Pd-catalyzed cross-coupling reactions .
- Characterization : Use and NMR to confirm the boronate ester structure, with NMR (δ ~30 ppm) verifying boron coordination. HPLC (≥95% purity) and melting point analysis (compare to literature values, e.g., 112–117°C for analogous phenol derivatives ) ensure purity.
Q. How does the furan-2-carbaldehyde moiety influence the reactivity of this compound in cross-coupling reactions?
- Reactivity Profile : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), while the dioxaborolane moiety facilitates Suzuki-Miyaura couplings. The electron-withdrawing aldehyde may reduce boronate reactivity compared to non-substituted analogs, requiring optimized conditions (e.g., elevated temperatures or stronger bases) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester. Moisture-sensitive analogs like 2-(4-aminophenyl)dioxaborolane degrade rapidly if exposed to humidity .
Advanced Research Questions
Q. How do steric effects from the tetramethyl dioxaborolane group impact catalytic efficiency in cross-coupling reactions?
- Steric Analysis : The tetramethyl groups increase steric bulk, potentially slowing transmetallation steps in Suzuki reactions. Compare turnover frequencies (TOFs) with less hindered boronic esters (e.g., phenylboronic acid) under identical conditions. Studies on similar compounds show up to 20% reduced yields in sterically crowded systems .
Q. What strategies resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?
- Troubleshooting :
- Purity Issues : Use flash chromatography (silica gel, hexane/EtOAc) to remove by-products like deprotected boronic acids.
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. SPhos-Pd) to improve efficiency. For example, Pd(OAc) with SPhos ligand increased yields by 35% in analogous reactions .
- Kinetic Studies : Monitor reaction progress via NMR to identify bottlenecks (e.g., slow oxidative addition).
Q. Can this compound serve as a precursor for synthesizing heterocyclic pharmaceuticals, and what are the mechanistic challenges?
- Application Example : The aldehyde group is amenable to Knoevenagel condensations or Paal-Knorr pyrrole synthesis. For instance, furan-carbaldehyde derivatives have been used to prepare benzodiazepine intermediates (e.g., 4-[(E)-2-(furan-2-yl)ethenyl]-1,5-benzodiazepine ).
- Challenges : Competing side reactions (e.g., aldol condensation) require controlled pH and temperature. Use anhydrous solvents (THF, DMF) and Lewis acid catalysts (e.g., Sc(OTf)) to suppress undesired pathways .
Key Citations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
